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Compound of Interest

Compound Name: 2-Oxo Ticlopidine Oxalic Acid Salt

Cat. No.: B030430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Oxo Ticlopidine, a major

metabolite of the antiplatelet drug ticlopidine, in the study of cytochrome P450 (CYP) enzyme

inhibition. This document includes a summary of its inhibitory effects, protocols for in vitro

evaluation, and a comparison with its parent compound, ticlopidine.

Introduction
Ticlopidine is a well-known inhibitor of several cytochrome P450 enzymes, most notably

CYP2C19 and CYP2B6, leading to a significant potential for drug-drug interactions.[1][2] Its

primary metabolite, 2-Oxo Ticlopidine, is formed through oxidation of the thiophene ring, a

reaction catalyzed by CYP2B6 and CYP2C19.[3] Understanding the inhibitory profile of 2-Oxo

Ticlopidine is crucial for a complete assessment of the drug interaction potential of ticlopidine.

While ticlopidine acts as a potent mechanism-based inhibitor of CYP2C19 and CYP2B6, its

metabolite, 2-Oxo Ticlopidine, exhibits a distinct inhibitory profile.[4][5] Notably, the thiolactone

metabolite of ticlopidine has been shown to inhibit CYP2C19 through a concentration-

dependent mechanism, in contrast to the time-dependent inhibition observed with the parent

drug.[6][7] For CYP2B6, there are conflicting reports, with some suggesting 2-Oxo Ticlopidine

is a potent mechanism-based inhibitor with a potency comparable to ticlopidine, while other

data on the analogous 2-oxo-clopidogrel suggest it is a weaker inhibitor than the parent

compound.[8]
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Data Presentation: Ticlopidine and 2-Oxo
Ticlopidine CYP Inhibition
The following tables summarize the available quantitative data on the inhibition of major

CYP450 isoforms by ticlopidine and its metabolite, 2-Oxo Ticlopidine.

Table 1: Inhibitory Profile of Ticlopidine against Major CYP450 Isoforms

CYP Isoform
Inhibition Constant
(K_i) / IC50

Type of Inhibition Reference

CYP1A2 K_i = 49 ± 19 µM Moderate [9]

CYP2B6
IC50 = 0.0517 ±

0.0323 µM / 0.149 µM

Potent, Mechanism-

Based
[8][10]

CYP2C9 K_i > 75 µM Weak [9]

CYP2C19

K_i = 1.2 ± 0.5 µM /

IC50 = 0.203 ± 0.124

µM

Potent, Competitive &

Mechanism-Based
[8][9][11]

CYP2D6

K_i = 3.4 ± 0.3 µM /

IC50 = 0.354 ± 0.158

µM

Potent, Competitive [8][9][11]

CYP2E1 K_i = 584 ± 48 µM Very Weak [9]

CYP3A K_i > 1000 µM Very Weak [9]

Table 2: Available Inhibitory Data for 2-Oxo Ticlopidine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10759690/
https://pubmed.ncbi.nlm.nih.gov/19122335/
https://pubmed.ncbi.nlm.nih.gov/17101742/
https://pubmed.ncbi.nlm.nih.gov/10759690/
https://pubmed.ncbi.nlm.nih.gov/19122335/
https://pubmed.ncbi.nlm.nih.gov/10759690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014930/
https://pubmed.ncbi.nlm.nih.gov/19122335/
https://pubmed.ncbi.nlm.nih.gov/10759690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014930/
https://pubmed.ncbi.nlm.nih.gov/10759690/
https://pubmed.ncbi.nlm.nih.gov/10759690/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CYP Isoform Inhibition Data Type of Inhibition Reference

CYP2B6

Comparable

k_inact/K_I to

ticlopidine

Mechanism-Based [5]

CYP2C19
Concentration-

dependent inhibition
Direct [6][7]

CYP2D6
Weaker inhibitor than

ticlopidine (qualitative)
Weak [8]

Note: Quantitative IC50 and K_i values for 2-Oxo Ticlopidine across a full panel of CYP

isoforms are not readily available in the public literature. The data for CYP2B6 and CYP2D6

are based on limited and, in the case of CYP2B6, potentially conflicting reports.

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway of ticlopidine and the experimental

workflows for assessing CYP inhibition.
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Ticlopidine 2-Oxo TiclopidineCYP2B6, CYP2C19 Active MetaboliteCYP-mediated

Preparation

Incubation

Analysis

Test Compound (2-Oxo Ticlopidine)

Incubate at 37°C

HLMs / rCYPs Probe Substrate NADPH

Terminate Reaction

Analyze Metabolite Formation (LC-MS/MS)

Calculate % Inhibition

Determine IC50
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Pre-incubation (30 min, 37°C)

Incubation

Analysis

Test Compound + HLMs/rCYPs + NADPH (A)

Add Probe Substrate

Test Compound + HLMs/rCYPs - NADPH (B)

Terminate Reaction

Analyze Metabolite Formation (LC-MS/MS)

Determine IC50 (A) and IC50 (B)

Calculate IC50 Shift
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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